Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1S)-1-amino-1-phenylbut-3-yne Hydrochloride
Executive Summary
(1S)-1-amino-1-phenylbut-3-yne hydrochloride is a highly versatile, bifunctional chiral building block that has become indispensable in advanced organic synthesis and modern drug discovery. Featuring a stereochemically pure primary amine, a phenyl ring for lipophilic target engagement, and a terminal alkyne, this specific propargylamine derivative serves as a critical intermediate. It is primarily utilized for constructing complex molecular architectures, including 1,2,3-triazole scaffolds via click chemistry, and for the development of mechanism-based enzyme inhibitors targeting the central nervous system.
As a Senior Application Scientist, the objective of this whitepaper is to detail the physicochemical parameters of this compound, elucidate the mechanistic logic behind its application in pharmacology, and provide self-validating, step-by-step synthetic protocols for its integration into drug development pipelines.
Physicochemical & Registry Profiling
Accurate compound identification and molecular weight calculations are foundational for stoichiometric precision in high-throughput screening and synthetic scale-ups. The quantitative data for (1S)-1-amino-1-phenylbut-3-yne hydrochloride is summarized in the structural table below:
| Property | Value |
| Chemical Name | (1S)-1-amino-1-phenylbut-3-yne hydrochloride |
| CAS Registry Number | 1423802-96-3 |
| Molecular Weight (Salt) | 181.66 g/mol |
| Molecular Formula (Salt) | C₁₀H₁₂ClN |
| Molecular Weight (Free Base) | 145.20 g/mol |
| Molecular Formula (Free Base) | C₁₀H₁₁N |
| Stereochemistry | (1S) Enantiomer |
| Key Functional Groups | Primary amine, Terminal alkyne, Phenyl ring |
Mechanistic Utility in Drug Discovery
Mechanism-Based MAO Inhibition via the Propargylamine Scaffold
Propargylamine derivatives are well-documented as irreversible, mechanism-based "suicide" inhibitors of Monoamine Oxidase (MAO) enzymes[1]. MAO-A and MAO-B are flavin adenine dinucleotide (FAD)-dependent enzymes that play a critical role in the oxidative deamination of neurotransmitters, making them primary targets for neurodegenerative diseases like Parkinson's and Alzheimer's. The structural homology of (1S)-1-amino-1-phenylbut-3-yne to established MAO inhibitors (e.g., rasagiline, selegiline) makes it a highly valuable pharmacophore.
Causality & Mechanism: The inhibition proceeds via a multi-step cascade within the MAO active site. First, the FAD cofactor catalyzes the oxidation of the amine, abstracting a hydride to form a reactive iminium cation. Simultaneously, the terminal alkyne undergoes electronic isomerization to form a highly reactive allene intermediate. This newly formed Michael acceptor is then nucleophilically attacked by the N(5) atom of the FAD isoalloxazine ring. This forms a stable, irreversible covalent adduct that permanently deactivates the enzyme's catalytic potential [2].
Mechanism-based irreversible inhibition of MAO by chiral propargylamines via FAD adduct formation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of (1S)-1-amino-1-phenylbut-3-yne hydrochloride is an ideal substrate for CuAAC "click" chemistry. This allows for the modular construction of 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a robust bioisostere for amide bonds, offering enhanced metabolic stability against proteases while maintaining the necessary dipole moment and hydrogen-bonding capabilities required for target engagement [3].
Experimental Workflows & Protocols
Protocol 1: Enantioselective CuAAC Synthesis of Chiral Triazoles
Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole while strictly preserving the (1S) stereocenter of the amine. Causality & Design: The use of the hydrochloride salt necessitates an organic base (e.g., DIPEA) to liberate the free amine, preventing protonation-induced solubility issues. Sodium ascorbate is utilized in slight excess to continuously reduce Cu(II) to the catalytically active Cu(I) species, preventing the oxidative homocoupling of the alkyne (Glaser coupling). A solvent mixture of tert-butanol and water (1:1) is chosen because it optimally solvates both the organic substrates and the inorganic catalysts, facilitating the formation of the critical Cu(I)-alkyne π -complex.
Step-by-Step Methodology:
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Preparation: In a 20 mL scintillation vial, dissolve (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.0 eq, 0.5 mmol) and the target organic azide (1.0 eq, 0.5 mmol) in 4 mL of a 1:1 mixture of tert-butanol and distilled water.
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Free Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 0.6 mmol) to the mixture to neutralize the hydrochloride salt and liberate the free alkyne-amine. Stir for 5 minutes.
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Catalyst Assembly: In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O (0.05 eq, 0.025 mmol) in 0.5 mL of water. Dissolve sodium ascorbate (0.1 eq, 0.05 mmol) in 0.5 mL of water.
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Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the sodium ascorbate solution. The mixture will transition from blue to pale yellow/green, indicating the in situ generation of Cu(I).
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Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor completion via LC-MS to ensure total consumption of the alkyne.
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Workup & Purification: Dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
CuAAC synthesis workflow for chiral triazoles using the propargylamine building block.
Protocol 2: Amide Coupling for Peptidomimetic Scaffolds
Objective: To couple the primary amine of (1S)-1-amino-1-phenylbut-3-yne hydrochloride with a carboxylic acid to form a chiral peptidomimetic alkyne. Causality & Design: HATU is selected as the coupling reagent due to its high efficiency and ability to suppress epimerization at the α -carbon of the carboxylic acid. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine without interfering with the activated ester intermediate.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous DMF (3 mL) under an inert argon atmosphere. Stir for 10 minutes at room temperature to form the active OAt ester.
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Amine Addition: In a separate vial, dissolve (1S)-1-amino-1-phenylbut-3-yne hydrochloride (1.1 eq, 0.55 mmol) in anhydrous DMF (2 mL) and add DIPEA (3.0 eq, 1.5 mmol).
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Coupling: Transfer the amine solution dropwise into the activated acid mixture. Stir at room temperature for 4-6 hours.
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Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts. Dry and concentrate for downstream NMR validation.
Analytical Validation of the (1S) Enantiomer
Ensuring the enantiomeric purity of the final conjugated product is essential, as the (1R) and (1S) enantiomers often exhibit drastically different pharmacological profiles.
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Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with an isocratic hexanes/isopropanol mobile phase to resolve any potential racemization that may have occurred during coupling conditions.
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NMR Spectroscopy: ¹H NMR will confirm the structural integrity of the terminal alkyne (typically a distinct triplet or doublet of doublets around δ 2.2 - 2.5 ppm due to long-range coupling) and the methine proton adjacent to the chiral center.
References
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Title: Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline Source: ACS Chemical Neuroscience URL: [Link]
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Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]
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Title: Alkynes: Versatile Key Building Blocks for Constructing Fluorescent and Nonfluorescent Architectures through Click Chemistry Source: Synlett (Thieme E-Books & E-Journals) URL: [Link]
